3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-3-10-7-5(11)1-2-9-6(4)7/h1-3,10H,8H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGWMHKTNPIDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 1h Pyrrolo 3,2 B Pyridin 7 Ol and Its Precursors
Retrosynthetic Analysis of 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol
A retrosynthetic analysis of this compound, also known as 7-hydroxy-4,6-diazaindole, suggests several logical disconnections to identify potential starting materials. The core 1H-pyrrolo[3,2-b]pyridine scaffold can be deconstructed by cleaving either the pyrrole (B145914) or the pyridine (B92270) ring.
Strategy A: Pyrrole Ring Formation (from a Pyridine Precursor)
The most common approach for azaindole synthesis involves constructing the pyrrole ring onto a pre-functionalized pyridine core. This strategy disconnects the C2-C3 and N1-C7a bonds of the pyrrole ring. This leads back to a 2,3-diamino-pyridin-X-ol derivative or a related precursor. For instance, a 2-amino-3-nitropyridine (B1266227) derivative bearing a hydroxyl or protected hydroxyl group could serve as a key intermediate. The amino group at the 3-position of the target molecule could be installed from a nitro group via reduction in a late-stage step.
Strategy B: Pyridine Ring Formation (from a Pyrrole Precursor)
Alternatively, the pyridine ring can be formed by disconnecting the C5-C6 and N6-C7 bonds. This approach would start from a functionalized pyrrole, such as a 3-amino-4-vinylpyrrole derivative. Subsequent annulation to form the pyridine ring would then be required. This route is generally less common due to the often complex nature of the required pyrrole precursors.
Based on established azaindole syntheses, building the pyrrole ring onto a substituted pyridine is the more conventional and versatile strategy.
Established Synthetic Routes to the Pyrrolo[3,2-b]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is challenging compared to other isomers like 7-azaindole (B17877), often due to the electronic properties of the pyridine ring affecting the efficiency of classical indole (B1671886) cyclization reactions. rsc.org Nevertheless, several established methods for indole synthesis have been adapted for this purpose.
Cyclization Strategies for Pyrrole and Pyridine Ring Formation
The construction of the fused bicyclic system is the cornerstone of the synthesis. Key strategies involve the formation of the five-membered pyrrole ring from a suitably substituted pyridine.
Modified Fischer Indole Synthesis : This method involves the reaction of a pyridylhydrazine with a ketone or aldehyde. For the 4-azaindole (B1209526) core, this would require 3-hydrazinopyridine as a starting material. The reaction proceeds via a pyridylhydrazone intermediate, which then undergoes rearrangement and cyclization under acidic conditions. The harsh conditions and potential for side reactions can limit the scope of this method.
Madelung Synthesis : The Madelung synthesis involves the base-catalyzed intramolecular cyclization of an N-acyl-ortho-toluidine. The analogous approach for the 4-azaindole core would use an N-acyl-3-amino-2-methylpyridine derivative. This method often requires high temperatures and strong bases (e.g., sodium or potassium tert-butoxide), which can be incompatible with sensitive functional groups. researchgate.net
Bartoli Indole Synthesis : This reaction provides a more direct route, involving the reaction of a nitro-pyridine with an excess of a vinyl Grignard reagent. researchgate.net To synthesize the 4-azaindole core, a 3-nitropyridine (B142982) derivative would be the starting material. While effective, this reaction often requires a large excess of the Grignard reagent and can result in modest yields. researchgate.netresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions : Modern organic synthesis has introduced powerful palladium-catalyzed methods for constructing the azaindole scaffold. A prominent strategy is the cascade C-N cross-coupling/Heck reaction between an amino-o-bromopyridine and an alkenyl bromide. nih.gov Another approach involves a tandem N-arylation and Sonogashira coupling followed by cyclization. nih.gov These methods offer milder reaction conditions and broader functional group tolerance.
Functional Group Introduction and Transformation (Amino, Hydroxyl)
Hydroxyl Group (or Precursor) : The synthesis typically starts with a pyridine derivative that already contains the hydroxyl group or a protected form, such as a methoxy (B1213986) or benzyloxy group. For example, a 2-chloro-X-hydroxy-3-nitropyridine could serve as a versatile starting material. The hydroxyl group directs the regiochemistry of subsequent reactions and is carried through the synthesis until a final deprotection step if necessary.
Amino Group : The 3-amino group is commonly derived from the reduction of a 3-nitro group. Electrophilic nitration of the 1H-pyrrolo[3,2-b]pyridine core, if successful, would likely occur at the electron-rich C3 position of the pyrrole ring. rsc.org The resulting 3-nitro-4-azaindole can then be reduced to the 3-amino derivative using standard conditions (e.g., H₂, Pd/C; SnCl₂). Alternatively, the nitrogen functionality can be incorporated into the acyclic precursor prior to cyclization, for instance by using a starting material that leads to a 3-cyanopyrrolopyridine, which can then be converted to the amino group. researchgate.net
Novel and Optimized Synthetic Approaches to this compound
Recent advancements in synthetic methodology focus on improving efficiency, reducing step counts, and employing more environmentally benign techniques.
One-Pot Synthesis Techniques
One-pot or tandem reactions represent a significant improvement over traditional multi-step syntheses by minimizing intermediate purification steps, saving time, and reducing waste. For pyrrolopyridine systems, one-pot procedures have been developed that combine several transformations into a single operation. beilstein-journals.orgnih.gov
For example, a hypothetical one-pot synthesis for a substituted 4-azaindole could involve a sequential palladium-catalyzed amination, Sonogashira coupling, and final cyclization without isolating the intermediates. nih.gov Such strategies have been successfully applied to other azaindole isomers and represent a promising avenue for the efficient synthesis of this compound. core.ac.uk
Below is a table comparing yields and conditions for different one-pot approaches to related pyridine and pyrrolopyridine structures.
| Reaction Type | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
| Three-Component Cyclocondensation | None (modified Bohlmann-Rahtz) | Tandem Michael addition-heterocyclization | Polysubstituted Pyridines | Good | core.ac.uk |
| Recyclization of Pyranones | AcOH/HCl | Reflux | Pyrrolo[3,4-b]pyridin-5-ones | Satisfactory | beilstein-journals.orgnih.gov |
| N-arylation/Sonogashira/Cyclization | Pd Catalyst | One-pot | 1,2-disubstituted Azaindoles | Varies | nih.gov |
Green Chemistry Approaches in Pyrrolopyridine Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. tandfonline.com This involves the use of safer solvents, efficient catalysts, and energy-saving techniques like microwave irradiation.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including the synthesis of indole and azaindole derivatives. tandfonline.com Classical reactions like the Fischer indole synthesis, which traditionally require high temperatures and long reaction times, can often be performed more efficiently under microwave conditions.
Catalysis : The development of novel, highly efficient catalysts, including nanocatalysts, allows reactions to proceed under milder conditions with lower catalyst loadings. mdpi.com Transition-metal-catalyzed reactions are central to many modern green synthetic routes for N-heterocycles.
Sustainable Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key goal. While many azaindole syntheses still rely on traditional solvents like DMF or dioxane, research is ongoing to adapt these methods to more environmentally friendly media. rsc.org
The application of these green principles offers a pathway to more sustainable and efficient production of complex molecules like this compound.
Catalyst Development for Efficient Synthesis (e.g., Palladium-catalyzed reactions)
The construction of the azaindole scaffold, the core of this compound, heavily relies on transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts, in particular, have proven to be highly effective for the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds necessary for assembling and functionalizing the pyrrolopyridine ring system. nih.govmagtech.com.cn
Several palladium-catalyzed methods are prominent in the synthesis of azaindole derivatives. nih.gov These include well-established reactions such as the Sonogashira, Heck, and Suzuki-Miyaura cross-couplings. nih.gov For instance, the Suzuki-Miyaura coupling has been efficiently used to prepare a wide range of aza- and diazaindoles. One effective method involves the coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, catalyzed by a system composed of Pd(OAc)₂, the ligand SPhos, and K₃PO₄ as the base, followed by an acid-catalyzed cyclization. nih.gov
Another powerful strategy is the Buchwald-Hartwig amination, which is instrumental in introducing amino groups. Research on related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines demonstrated a successful route involving a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov The development of multicomponent reactions catalyzed by palladium also offers a streamlined approach to constructing polysubstituted 3-amino pyrroles, which can serve as precursors to more complex structures. nih.gov
The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and regioselectivity. For example, in certain syntheses of substituted 7-azaindoles, changing the catalytic system from Pd(OAc)₂ to Pd(dppf)Cl₂ resulted in higher regioselectivity, better reproducibility, and improved yields. nih.gov
| Catalyst System | Reaction Type | Application in Azaindole Synthesis | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Synthesis of 2-aryl-4-chloro-7-azaindole derivatives from 2-iodo precursors. | nih.gov |
| Pd₂(dba)₃ / Ligand | Suzuki-Miyaura Coupling | Used with various boronic acids to introduce aryl groups onto the azaindole core. | nih.gov |
| SPhos/Pd(OAc)₂ | Suzuki-Miyaura Coupling | Coupling of chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane. | nih.gov |
| Pd(dppf)Cl₂ | Alkynylation/Cyclization | Improved regioselectivity and yield in the synthesis of 2,3,5-trisubstituted-7-azaindoles. | nih.gov |
| Pd/C–Cu | Coupling-Cyclization | One-pot synthesis of 2-substituted-7-azaindole derivatives via a tandem C–C and C–N bond-forming reaction. | researchgate.net |
Purification and Isolation Methodologies for Research Samples of this compound
The purification and isolation of research-grade samples of this compound and its analogues are critical steps to ensure the removal of catalysts, unreacted starting materials, and byproducts. The methods employed are largely dependent on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.
For many azaindole derivatives, flash column chromatography is a standard and effective purification technique. nih.gov This method utilizes a stationary phase, commonly silica (B1680970) gel, and a mobile phase consisting of a solvent system tailored to the polarity of the compound. For example, in the synthesis of 2-aryl-7-azaindole derivatives, crude products are often purified by flash chromatography on silica gel. nih.govmdpi.com
Another common technique, particularly if the product is a stable solid, is recrystallization . This method involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals. In a multi-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives, the final products were purified by filtering the solid precipitate and recrystallizing it from ethanol. scielo.org.mx
The selection of the appropriate purification strategy is essential for obtaining samples of high purity required for subsequent biological evaluation or further chemical modification.
| Methodology | Description | Typical Application | Reference |
|---|---|---|---|
| Flash Column Chromatography | Separation based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | Purification of intermediates and final products in multi-step syntheses of azaindole derivatives. | nih.govmdpi.com |
| Recrystallization | Purification of solid compounds by dissolving in a hot solvent and crystallizing upon cooling. | Isolation of solid final products in high purity. | scielo.org.mx |
| Extraction | Partitioning of the compound between two immiscible liquid phases (e.g., ethyl acetate (B1210297) and water) to remove water-soluble impurities. | Work-up procedure following a reaction before further purification. | nih.gov |
Synthesis of Deuterated or Labeled Variants for Mechanistic Research (e.g., ¹⁸F labeling for PET imaging research of related compounds)
The synthesis of isotopically labeled variants of bioactive molecules is crucial for various research applications, including metabolic studies, mechanistic investigations, and in vivo imaging. For positron emission tomography (PET), a powerful noninvasive imaging technique, compounds are often labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.govmdpi.com
The development of ¹⁸F-labeled radioligands based on heterocyclic scaffolds related to azaindoles allows for the in vivo visualization and quantification of biological targets like receptors and enzymes. nih.govmdpi.com The radiosynthesis of these tracers typically involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on a precursor molecule with [¹⁸F]fluoride.
The synthesis of an ¹⁸F-labeled PET tracer generally involves several key steps:
Production of [¹⁸F]Fluoride: The radionuclide is produced in a cyclotron.
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is treated with a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K₂₂₂) complex, and dried to create a reactive, anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.
Radiofluorination: The activated [¹⁸F]fluoride is reacted with a precursor molecule in a suitable organic solvent (e.g., DMSO, acetonitrile) at an elevated temperature. mdpi.com
Purification: The crude reaction mixture is purified, typically using high-performance liquid chromatography (HPLC), to isolate the final radiolabeled compound with high radiochemical purity. mdpi.com
Recent advancements have focused on developing milder and more efficient labeling methods to make the process more accessible and suitable for sensitive biomolecules. springernature.com For example, organophosphine precursors have been developed that allow for rapid, high-yield ¹⁸F-labeling in either organic solvents or aqueous media. springernature.com The development of such labeled variants, including deuterated and ¹⁸F-labeled versions of pyrrolopyridine compounds, is essential for advancing the understanding of their biological mechanisms and potential as imaging agents. nih.gov
| Labeled Compound Type | Labeling Isotope | Precursor Type | Typical Reaction Conditions | Application | Reference |
|---|---|---|---|---|---|
| CSF1R Ligand | ¹⁸F | Chlorine-substituted precursor | K[¹⁸F]F-K₂.₂.₂, DMSO, 120 °C, 10 min | PET imaging of Colony-Stimulating Factor 1 Receptor (CSF1R). | mdpi.com |
| Hydrophilic Fluorosulfotetrazine | ¹⁸F | Propargylic butanesultone | Multi-step automated synthesis | Pre-targeting applications in PET imaging. | mdpi.com |
| COX-2 Inhibitor ([¹⁸F]Triacoxib) | ¹⁸F | Boronic acid pinacol (B44631) ester | Cu-mediated radiofluorination | PET imaging of Cyclooxygenase-2 (COX-2). | nih.gov |
| Histamine H3 Receptor Ligands | ¹⁸F | Modified AZD5213 structure | Not specified | PET imaging of the H3 receptor. | nih.gov |
Chemical Reactivity and Derivatization Studies of 3 Amino 1h Pyrrolo 3,2 B Pyridin 7 Ol
Reactivity of the Amino Group (C3-NH2)
The amino group at the C3 position is a versatile nucleophilic center, capable of participating in a wide range of chemical transformations. Its reactivity is fundamental to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. evitachem.com
The nucleophilic nature of the C3-amino group allows for straightforward acylation and sulfonylation reactions. These reactions are crucial for the synthesis of amide and sulfonamide derivatives, respectively.
Acylation: In the presence of a base, the amino group readily reacts with acylating agents such as acyl chlorides or carboxylic anhydrides. This transformation yields the corresponding N-(7-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)amide. The reaction typically proceeds under mild conditions. The acylation of amino groups on related azaindole and pyrazoloquinoline systems is a well-documented method for creating functionalized derivatives. researchgate.netresearchgate.net
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) affords the corresponding sulfonamides. This reaction provides a stable linkage and is often used to modify the electronic and physical properties of the parent molecule.
Table 1: Representative Acylation and Sulfonylation Reactions of the C3-Amino Group The following table illustrates expected reactions based on the known chemistry of amino-substituted heterocycles. Specific yields and conditions for the title compound are not available.
| Reaction Type | Reagent Example | Expected Product Class |
| Acylation | Acetyl Chloride | N-Acyl derivative |
| Acylation | Benzoic Anhydride | N-Aroyl derivative |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-Sulfonyl derivative |
Introducing alkyl substituents to the C3-amino group can be achieved through direct alkylation or, more controllably, via reductive amination.
Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, potentially resulting in mixtures of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts.
Reductive Amination: A more efficient and selective method for preparing secondary or tertiary amines is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the initial condensation of the C3-amino group with an aldehyde or ketone to form a Schiff base (imine) intermediate. The subsequent in-situ reduction of the imine with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the desired N-alkylated product. masterorganicchemistry.comnih.govorganic-chemistry.org This method avoids the issue of over-alkylation and is compatible with a wide range of carbonyl compounds. organic-chemistry.org
Table 2: Comparison of Alkylation Methods for the C3-Amino Group This table outlines the expected outcomes of different N-alkylation strategies.
| Method | Reagents | Key Features |
| Direct Alkylation | Alkyl Halide (e.g., CH₃I), Base | Prone to over-alkylation, low selectivity. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity, controlled mono-alkylation. masterorganicchemistry.com |
The primary amino group is a key precursor for the synthesis of imines (Schiff bases) and for building more complex heterocyclic systems.
Schiff Base Formation: The condensation of 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol with various aldehydes or ketones, typically under reflux in a suitable solvent like ethanol, leads to the formation of the corresponding Schiff bases. dergipark.org.trmdpi.com These compounds, containing an azomethine (-N=CH-) group, are valuable intermediates in organic synthesis and have been investigated for their diverse biological activities in other molecular contexts. researchgate.netsemanticscholar.orgnih.gov
Heterocycle Synthesis: The amino group can serve as a nucleophilic component in cyclization reactions to construct new fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of new condensed ring systems. researchgate.net The strategic use of the amino group in multi-component reactions allows for the efficient assembly of complex molecular architectures from simple precursors. scielo.org.mxbeilstein-journals.org
Reactivity of the Hydroxyl Group (C7-OH)
The hydroxyl group at the C7 position of the pyridine ring behaves as a typical phenolic hydroxyl group. It is weakly acidic and can act as a nucleophile, allowing for derivatization through reactions at the oxygen atom.
Etherification: The C7-OH group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., sodium hydride) to form a more potent nucleophile (an alkoxide), followed by reaction with an alkyl halide or another electrophile to form the C-O-C ether linkage.
Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with carboxylic acids or their activated forms. While direct Fischer esterification with a carboxylic acid under acidic catalysis is possible, more efficient methods involve the use of acyl chlorides or anhydrides in the presence of a base. The resulting esters are often used to modify a compound's properties or as protecting groups.
O-Alkylation: This process, leading to the formation of ethers, is a fundamental transformation for the C7-hydroxyl group. The reaction conditions can be tailored to introduce a wide variety of alkyl or aryl groups, thereby modulating the steric and electronic properties of the molecule. Palladium-catalyzed cross-coupling reactions are also a modern approach for forming aryl ethers from hydroxyl groups. mdpi.com
O-Acylation: The formation of esters via O-acylation is another key derivatization pathway. It is possible to achieve chemoselective O-acylation in the presence of the C3-amino group. Under strongly acidic conditions (e.g., using trifluoroacetic acid as a solvent), the more basic amino group is protonated to form a non-nucleophilic ammonium salt. This allows an acylating agent to react selectively with the less basic, neutral hydroxyl group. beilstein-journals.org This strategy provides a powerful tool for orthogonally functionalizing the molecule.
Table 3: Representative O-Alkylation and O-Acylation Reactions of the C7-Hydroxyl Group The following table illustrates expected reactions based on the known chemistry of phenolic hydroxyl groups on heterocyclic cores.
| Reaction Type | Reagent Example | Expected Product Class |
| O-Alkylation | Methyl Iodide, Base (e.g., NaH) | Methoxy (B1213986) derivative (Ether) |
| O-Acylation | Acetic Anhydride, Base (e.g., Pyridine) | Acetoxy derivative (Ester) |
Reactivity at the Pyrrole (B145914) Nitrogen (N1-H)
The nitrogen atom of the pyrrole ring (N1) possesses a lone pair of electrons that contributes to the aromaticity of the five-membered ring. However, it retains sufficient nucleophilic character to participate in various reactions, making it a key handle for structural modification.
The N1-H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base, generating a nucleophilic anion. This anion readily reacts with electrophiles such as alkyl halides or acyl halides, leading to N-alkylation or N-acylation products, respectively. This reactivity is a common strategy for derivatization in related pyrrolopyridine systems.
For instance, in the development of novel inhibitors, the 1H-pyrrolo[3,2-b]pyridine core is frequently modified at the N1 position. Structure-activity relationship (SAR) studies have explored the impact of introducing small alkyl groups at this position. The synthesis of these derivatives typically involves treating the N1-H precursor with a base like sodium hydride (NaH) to form the anion, followed by the addition of an alkylating agent (e.g., methyl iodide or isopropyl bromide). nih.gov This approach has been used to synthesize potent 1-methyl and 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives. nih.gov
Similarly, N-acylation can be achieved by reacting the pyrrolopyridine with acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base. The reactivity towards acylation is also observed in the broader class of azaindoles, where acylation can sometimes compete between the pyrrole nitrogen and the more reactive C3 position of the pyrrole ring, depending on the reaction conditions. researchgate.net
Table 1: Examples of N1-Alkylation on the 1H-pyrrolo[3,2-b]pyridine Scaffold
| Precursor Scaffold | Alkylating Agent | Base | Product | Reference |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | Methyl Iodide | NaH | 1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | nih.gov |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | Isopropyl Bromide | NaH | 1-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | nih.gov |
Prototropic tautomerism is a phenomenon where isomers, known as tautomers, exist in dynamic equilibrium through the migration of a proton. clockss.org The structure of this compound features multiple sites capable of participating in such equilibria.
Hydroxypyridine-Pyridone Tautomerism: The 7-hydroxy substituent on the pyridine ring can tautomerize to its corresponding keto form, 3-Amino-1,4-dihydro-1H-pyrrolo[3,2-b]pyridin-7-one. In simple substituted pyridines, the position of this equilibrium is highly dependent on the substituent, solvent, and pH. For 4-hydroxypyridine, the pyridone form is known to predominate significantly in aqueous solutions. chimia.ch This preference is attributed to the resonance stabilization of the pyridone form, which involves a charge-separated canonical structure. chimia.ch
Combined Tautomeric Forms: The interplay between these two major tautomeric possibilities can lead to several potential isomers for this compound. The relative stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity. encyclopedia.pub Polar solvents may favor more polar, charge-separated tautomers like the pyridone form.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The reactivity of the pyridine ring in the this compound scaffold is complex. A standalone pyridine ring is generally unreactive towards EAS compared to benzene. wikipedia.org This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. libretexts.org Furthermore, under the acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, further deactivating the ring. wikipedia.orgyoutube.com When substitution does occur on an unsubstituted pyridine, it is directed to the C3 position (meta-substitution). libretexts.orgpearson.com
Deactivating Influence: The pyridine ring nitrogen inductively deactivates all positions.
Activating Influences: The fused pyrrole ring, the C3-amino group, and the C7-hydroxyl group all strongly activate the system towards EAS by donating electron density through resonance.
The regiochemical outcome of an EAS reaction would depend on the interplay of these directing effects. The most activated positions on the pyridine ring are likely C4, C5, and C6. A detailed analysis of the resonance structures is needed to predict the most probable site of substitution, which will be heavily influenced by the specific electrophile and reaction conditions. An alternative strategy to achieve substitution on the pyridine ring involves the formation of a pyridine N-oxide, which activates the ring and directs electrophiles to the C4 and C6 positions. youtube.comrsc.org
Metal-Catalyzed Cross-Coupling Reactions at Pyrrolopyridine Positions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrrolopyridine scaffolds. researchgate.netresearchgate.netosi.lv These reactions typically involve a halogenated or triflated pyrrolopyridine precursor that undergoes coupling with a suitable partner, such as a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).
The synthesis of diverse pyrrolopyridine libraries often relies on these methods. For example, a chemoselective Suzuki-Miyaura cross-coupling has been successfully performed at the C2-position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4-position. nih.gov This highlights the ability to selectively functionalize different positions of the fused ring system.
To apply these methods to this compound, one would first need to synthesize a halogenated derivative (e.g., at the C2, C4, C5, or C6 positions). These halogenated intermediates can then serve as substrates for a variety of cross-coupling reactions to introduce aryl, heteroaryl, alkynyl, or substituted amino groups, enabling extensive diversification of the core structure. mdpi.commdpi.com
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Pyrrolopyridine and Related Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product Position | Reference |
| Suzuki-Miyaura | 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | C2 | nih.gov |
| Sonogashira | 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | C3 | scirp.org |
| Buchwald-Hartwig | 6-Chloropyrrolo[2,3-d]pyrimidine | Pyridin-3-ylmethanamine | Pd(OAc)₂ / BINAP | C6 | mdpi.com |
| Suzuki-Miyaura | 3,6-Dihalogenoimidazo[1,2-a]pyridine | Arylboronic acids | Pd(PPh₃)₄ | C3 and C6 | researchgate.net |
Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
The design and synthesis of analogues are central to SAR studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. The this compound scaffold offers multiple points for modification to build a library of compounds for such studies.
The general strategy involves the systematic alteration of different parts of the molecule:
Modification of the Pyrrole Ring:
N1-Position: Alkylation or acylation of the pyrrole nitrogen, as discussed in section 3.3.1, can probe the importance of a hydrogen bond donor at this position and explore the steric and electronic effects of different substituents. nih.gov
C2-Position: Introduction of substituents at the C2 position, often via lithiation followed by quenching with an electrophile or through cross-coupling of a 2-halo derivative, allows for exploration of this vector.
C3-Amino Group: The amino group can be acylated to form amides, sulfonylated to form sulfonamides, or alkylated. These modifications alter the hydrogen bonding capacity and basicity of the group.
Modification of the Pyridine Ring:
C7-Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to evaluate the role of this hydrogen bond donor/acceptor.
Ring Positions (C4, C5, C6): Substituents can be introduced onto the pyridine ring using the cross-coupling methodologies described in section 3.5. SAR studies on related heterocycles have shown that the nature of these substituents (e.g., electron-donating vs. electron-withdrawing, bulky vs. compact) can dramatically impact biological potency and selectivity. nih.govnih.gov
SAR studies on various pyrrolopyridine derivatives have yielded valuable insights. For example, in a series of 1H-pyrrolo[3,2-c]pyridine anticancer agents, the introduction of electron-donating groups on an aryl substituent led to an increase in antiproliferative activity, whereas electron-withdrawing groups were less favorable. nih.gov In another study on pyrrolo[2,3-b]pyridine-based inhibitors, increasing the lipophilicity of a benzyl (B1604629) substituent by adding chloro or tert-butyl groups increased selectivity for the target kinase. nih.gov These findings provide a rationale for designing new libraries based on the this compound core.
Table 3: Summary of SAR Insights from Related Pyrrolopyridine Scaffolds
| Scaffold | Biological Target | Key Modification Site | SAR Finding | Reference |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | ACC1 | N1-Position | N-isopropyl derivative showed potent inhibition and favorable bioavailability. | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin | B-ring substituent | Electron-donating groups (e.g., -CH₃, -OCH₃) on the B-ring increased antiproliferative activity. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | FGFR | General scaffold | Compound 4h with specific substitutions exhibited potent and selective FGFR inhibitory activity. | rsc.org |
| 7H-pyrrolo[2,3-d]pyrimidine | Protein Kinase B (Akt) | Benzyl group at C4 | Introduction of lipophilic groups (e.g., 2,4-dichloro, 4-tert-butyl) increased selectivity over PKA. | nih.gov |
Biological Activity and Molecular Mechanisms of Action of 3 Amino 1h Pyrrolo 3,2 B Pyridin 7 Ol
In Vitro Biological Screening and Target Identification for Pyrrolopyridines
In vitro screening methods are fundamental in drug discovery for identifying the biological activity of new chemical entities. For the pyrrolopyridine class, these techniques have been crucial in identifying lead compounds and elucidating their mechanisms of action against various diseases.
The pyrrolopyridine scaffold is a well-established core for the design of enzyme inhibitors, most notably protein kinase inhibitors. nih.gov Kinases are a primary focus because the pyrrolopyridine nucleus effectively mimics the purine (B94841) ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of the kinase hinge region. nih.gov This inhibitory action can disrupt signal transduction pathways that are often dysregulated in diseases like cancer. wikipedia.org
Numerous studies have detailed the synthesis and evaluation of pyrrolopyridine derivatives against a panel of kinases. For example, certain C-5 pyrazole-substituted pyrrolopyridine derivatives have shown potent and selective inhibition of Janus Kinase 1 (JAK1). nih.gov Other derivatives have demonstrated significant inhibitory activity against key cancer-related kinases such as FMS kinase (CSF-1R), Epidermal Growth Factor Receptor (EGFR), Her2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov The selectivity of these inhibitors is largely conferred by the different substituents attached to the core scaffold. nih.gov
Beyond kinases, derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been evaluated as inhibitors of other enzymes, such as aldose reductase and enoyl-acyl carrier protein reductase (InhA), the latter being a key enzyme in Mycobacterium tuberculosis. nih.gov
| Pyrrolopyridine Derivative | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 1r (pyrrolo[3,2-c]pyridine series) | FMS (CSF-1R) | 30 nM | nih.gov |
| Compound 1e (pyrrolo[3,2-c]pyridine series) | FMS (CSF-1R) | 60 nM | nih.gov |
| Compound 5k (pyrrolo[2,3-d]pyrimidine series) | EGFR | 40 nM | nih.gov |
| Compound 5k (pyrrolo[2,3-d]pyrimidine series) | Her2 | 117 nM | nih.gov |
| Compound 5k (pyrrolo[2,3-d]pyrimidine series) | VEGFR2 | 85 nM | nih.gov |
| Compound 5k (pyrrolo[2,3-d]pyrimidine series) | CDK2 | 204 nM | nih.gov |
| GSK2795039 (pyrrolo[2,3-b]pyridine based) | NADPH Oxidase 2 (NOX2) | - |
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are the primary targets for a significant portion of clinical therapeutics. Ligand-induced activation of GPCRs can be measured in cell-based assays to evaluate the efficacy of potential agonists or antagonists. While extensive research on pyrrolopyridine derivatives has focused on enzyme inhibition, some studies have explored their interaction with other receptor types. For instance, a series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives were synthesized and identified as novel agonists for GPR119, a GPCR that regulates insulin (B600854) secretion. Another area of investigation involves NMDA receptors, where a series of 1H-pyrrolo[3,2-b]pyridine compounds were identified as selective GluN2B negative allosteric modulators.
Cell-based assays are critical for assessing the functional effects of a compound in a biological context. Pyrrolopyridine derivatives have frequently been evaluated for their anticancer potential using assays that measure cell proliferation, cytotoxicity, and the induction of apoptosis (programmed cell death).
Several studies have demonstrated the potent anti-proliferative effects of novel pyrrolopyridine compounds against various cancer cell lines. For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells, with the most potent compound showing IC₅₀ values as low as 0.12 µM. Mechanistic studies confirmed that these compounds induced apoptosis and caused cell cycle arrest in the G2/M phase. The induction of apoptosis is a key mechanism for many anticancer drugs, and pyrrolopyridine derivatives have been shown to modulate the levels of crucial apoptotic proteins, such as increasing pro-apoptotic Bax and caspase-3 while downregulating the anti-apoptotic protein Bcl-2.
| Derivative Class | Compound | Cell Line | Cancer Type | Cytotoxicity (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 8g | HT-29 | Colon Cancer | 4.01 µM | |
| Pyrrolo[2,3-d]pyrimidine | 8f | HT-29 | Colon Cancer | 4.55 µM | |
| Pyrrolo[3,2-c]pyridine | 1r | OVCAR-3 | Ovarian Cancer | 0.15 µM | nih.gov |
| Pyrrolo[3,2-c]pyridine | 1r | PC-3 | Prostate Cancer | 0.25 µM | nih.gov |
| Pyrrolo[3,2-c]pyridine | 1r | MCF-7 | Breast Cancer | 0.18 µM | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | 10t | HeLa | Cervical Cancer | 0.12 µM | |
| 1H-pyrrolo[3,2-c]pyridine | 10t | SGC-7901 | Gastric Cancer | 0.15 µM |
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. This technology has been instrumental in exploring the therapeutic potential of diverse chemical scaffolds, including pyrrolopyridines. An HTS campaign was successfully used to identify a series of 1H-pyrrolo[3,2-b]pyridine derivatives as novel negative allosteric modulators of the GluN2B subunit of the NMDA receptor. This discovery highlights the power of HTS to uncover new biological roles for established chemical scaffolds, moving beyond their traditional applications as kinase inhibitors. The development of miniaturized and automated synthesis and screening platforms further accelerates this process, enabling the discovery of novel protein modifiers from diverse chemical libraries.
Molecular Mechanism of Action Elucidation
Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design and optimization.
For pyrrolopyridine-based kinase inhibitors, molecular docking and co-crystal structures have provided detailed insights into their binding mechanisms. nih.gov These studies consistently show that the pyrrolopyridine core binds to the hinge region of the kinase domain, which links the N- and C-terminal lobes. nih.gov This interaction is stabilized by the formation of key hydrogen bonds between the heterocyclic nitrogen atoms of the scaffold and backbone residues of the hinge region, mimicking the interaction of adenine (B156593) in ATP. nih.gov
For example, docking studies of a C-5 pyrazole-substituted pyrrolopyridine inhibitor (12b) with JAK1 showed that the pyrrolopyridine moiety binds to the hinge region, while a bulky adamantyl group fits into a nearby hydrophobic pocket. nih.gov A critical hydrogen bond between a hydroxyl group on the inhibitor and the side chain of a nitrogen residue (N1008 in JAK1) further contributes to its potent binding. nih.gov Similarly, the crystal structure of a pyrrolo[2,3-d]pyrimidine inhibitor bound to Protein Kinase B (PKB/Akt) revealed that the inhibitor's basic amino group forms favorable interactions with specific amino acid residues (Glu236, Glu279, and Met282) in the active site. These detailed interaction analyses explain the potency of these compounds and provide a roadmap for designing derivatives with improved selectivity and affinity.
Biochemical Pathway Modulation by Pyrrolopyridines
The pyrrolopyridine scaffold is a key structural feature in a variety of biologically active molecules that modulate numerous biochemical pathways. Although specific studies on 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol are not extensively detailed in the literature, research on analogous pyrrolopyridine structures provides significant insight into their mechanisms of action. These compounds are recognized as versatile kinase inhibitors and receptor modulators.
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which is structurally related to pyrrolopyridines, have been identified as potent inhibitors of the Protein Kinase B (PKB/Akt) signaling pathway. The PI3K/Akt pathway is crucial for regulating cell proliferation and survival, and its deregulation is a common feature in cancer.
Another significant target for pyrrolopyridine derivatives is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. nih.gov Abnormal activation of this pathway is implicated in various cancers, making FGFR inhibitors a promising strategy for cancer therapy. nih.gov Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3. nih.gov
Furthermore, pyrrolo[3,2-d]pyrimidines have been developed as selective agonists for Toll-like Receptor 7 (TLR7). mdpi.com Activation of TLR7 triggers an innate immune response, including the production of interferons, which has potential therapeutic applications in the immunotherapy of viral infections like hepatitis B. mdpi.com Other pyrrolopyridine derivatives have shown inhibitory effects against FMS kinase, suggesting potential for treating cancer and arthritis, while some function as topoisomerase I inhibitors, a mechanism used in cancer chemotherapy. mdpi.com
Gene Expression Profiling and Proteomics Studies
The biological effects of pyrrolopyridine derivatives are often underpinned by significant changes at the gene and protein expression levels. Gene expression studies using techniques like real-time PCR have been employed to understand the molecular mechanisms of these compounds.
For instance, studies on certain pyrrolopyridine and pyrrolopyrimidine derivatives that inhibit Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) to activate the STING (Stimulator of Interferon Genes) pathway have shown a direct impact on gene expression. nih.govnih.gov Treatment of cells with these compounds led to the induced expression of various interferon-stimulated genes (ISGs), such as CXCL10, OAS1, and IFITM1. nih.govresearchgate.net This upregulation of ISGs is a key indicator of the activation of innate immune responses. nih.gov
In the context of anticancer activity, proteomics and gene expression analyses have revealed that pyrrolo[2,3-d]pyrimidine derivatives can modulate the expression of proteins involved in apoptosis (programmed cell death). nih.gov Studies have demonstrated that treatment of cancer cells with these compounds can lead to:
Upregulation of pro-apoptotic genes and proteins: This includes p53, BAX, DR4, and DR5. nih.gov
Downregulation of anti-apoptotic genes and proteins: A notable example is the reduction in the expression of Bcl-2. nih.gov
Activation of caspases: Increased activity of initiator caspases (like Caspase 8 and 9) and executioner caspases (like Caspase 3) has been observed, which are critical for dismantling the cell during apoptosis. nih.govnih.gov
These molecular changes confirm that one of the key anticancer mechanisms of this class of compounds is the induction of apoptosis through the modulation of critical regulatory genes and proteins. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of pyrrolopyridine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Positional Scanning of Substituents
The placement and nature of substituents on the pyrrolopyridine core have a profound impact on biological activity.
Substitution at the 1-position: In a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives developed as Acetyl-CoA carboxylase (ACC) inhibitors, modifying the substituent at the N-1 position was a key strategy. Replacing a methyl group with a larger isopropyl group resulted in a compound with potent ACC1 inhibition and favorable bioavailability. researchgate.net
Substitution on Aryl Rings: For 1H-pyrrolo[3,2-c]pyridine derivatives acting as tubulin polymerization inhibitors, the electronic properties of substituents on an attached aryl ring were critical. The introduction of electron-donating groups (e.g., -CH3, -OCH3) at the para-position of the B-ring increased antiproliferative activity, whereas electron-withdrawing groups (e.g., -F) had the opposite effect. nih.gov
Lipophilic Substituents: In the development of pyrrolo[2,3-d]pyrimidine-based PKB inhibitors, the optimization of lipophilic substituents was key to improving selectivity. For example, introducing a 4-tert-butyl substituent on a benzyl (B1604629) group attached to the core scaffold yielded a compound with approximately 126-fold selectivity for PKB over the related kinase PKA. Combining 2- and 4-chloro substituents resulted in a 150-fold increase in selectivity.
The following table summarizes representative SAR findings for various pyrrolopyridine scaffolds.
| Scaffold | Position of Substitution | Substituent Type | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | N-1 | Isopropyl (vs. Methyl) | Increased ACC1 inhibition and bioavailability | researchgate.net |
| 1H-Pyrrolo[3,2-c]pyridine | Aryl B-ring (para-position) | Electron-donating groups (e.g., -OCH3) | Increased antiproliferative activity | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | Aryl B-ring (para-position) | Electron-withdrawing groups (e.g., -F) | Decreased antiproliferative activity | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Benzyl group | 4-tert-butyl | ~126-fold increased selectivity for PKB over PKA | |
| Pyrrolo[2,3-d]pyrimidine | Benzyl group | 2,4-dichloro | ~150-fold increased selectivity for PKB over PKA |
Bioisosteric Replacements
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in drug design. In the context of pyrrolopyridines, this has been used to modulate activity and selectivity.
A prominent example is the replacement of the core bicyclic heteroaromatic system. In the development of PKB inhibitors, the pyrrolo[2,3-d]pyrimidine core was substituted with other hinge-binding fragments like 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) and pyrazolo[3,4-b]pyridine. The 7-azaindole analogues generally exhibited lower selectivity for PKB over PKA compared to their pyrrolo[2,3-d]pyrimidine counterparts. The pyrazolo[3,4-b]pyridine derivatives showed intermediate potency and selectivity. This highlights that even subtle changes to the core ring system can significantly alter the compound's biological profile.
Another example involved replacing a chloro- or nitrobenzene (B124822) ring in a series of NMDA receptor antagonists with an electron-deficient pyridine (B92270) ring. In this specific case, the pyridine ring was not well tolerated as a bioisosteric replacement, leading to a more than 100-fold reduction in affinity for the target receptor.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The SAR of pyrrolopyridine derivatives is intrinsically linked to their conformational properties.
Bioisosteric replacement of the core ring system can alter the preferred conformation of substituents. For instance, replacing the N-3 atom in the pyrrolo[2,3-d]pyrimidine ring with a carbon atom to form a 7-azaindole changes the orientation of an attached piperidine (B6355638) ring. This conformational shift, in turn, alters the vectors of other crucial substituents, which is believed to be the reason for the observed reduction in kinase selectivity.
Computational and Theoretical Studies on 3 Amino 1h Pyrrolo 3,2 B Pyridin 7 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of QM calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other species. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol, the electron-donating amino (-NH2) and hydroxyl (-OH) groups, along with the nitrogen atoms in the pyrrolopyridine core, are expected to significantly influence the electron density distribution in the HOMO. This would suggest that these regions are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed across the aromatic ring system, indicating the areas susceptible to nucleophilic attack. A quantitative structure-activity relationship (QSAR) analysis of related tricyclic quinoline (B57606) derivatives has shown that the energy of the HOMO is a significant descriptor influencing biological activity. uran.ua While specific HOMO-LUMO energy values for this compound are not detailed in available literature, the principles of FMO theory provide a robust framework for predicting its reactive sites.
Electrostatic Potential Surfaces
Molecular Electrostatic Potential (MEP) surfaces are visual maps of the charge distribution around a molecule. These surfaces are invaluable for understanding non-covalent interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions. mdpi.com The potential is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential). Green and yellow represent areas of neutral or intermediate potential, respectively. researchgate.net
For this compound, an MEP surface would be expected to show strong negative potential (red) around the pyridine (B92270) nitrogen atom and the oxygen atom of the hydroxyl group, identifying them as primary hydrogen bond acceptors. researchgate.net The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), marking them as hydrogen bond donors. This detailed charge map is critical for predicting how the molecule will orient itself within a protein's binding site and the types of intermolecular interactions it will form.
Acidity and Basicity Predictions (pKa)
The pKa value is a measure of the acidity or basicity of a functional group in a molecule. Predicting the pKa of the ionizable groups in this compound is essential for understanding its charge state at physiological pH (around 7.4). This, in turn, affects its solubility, membrane permeability, and ability to interact with biological targets. The compound possesses several sites that can be protonated or deprotonated: the amino group, the hydroxyl group, the pyrrole (B145914) nitrogen, and the pyridine nitrogen.
Computational methods, often combining quantum mechanics with thermodynamic cycles, can provide rapid and reliable pKa predictions. rsc.org For this compound, the pyridine nitrogen is expected to be the most basic site, readily accepting a proton. The amino group would also be basic, while the hydroxyl group and the pyrrole nitrogen would be acidic. Accurate pKa predictions are crucial for developing effective drug candidates, as the ionization state governs the strength and nature of ligand-receptor interactions.
Molecular Docking Simulations of Pyrrolopyridines with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of modern drug discovery, used to screen virtual compound libraries, predict binding affinities, and elucidate the molecular basis of ligand-receptor interactions. The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases.
Target Identification and Validation through Docking
One of the powerful applications of molecular docking is in the identification of potential biological targets for a given compound or class of compounds. mdpi.com By docking a molecule like this compound against a panel of different proteins, researchers can generate hypotheses about its mechanism of action. This process involves calculating the binding affinity or "docking score" for the ligand with each potential target. A high-ranking score suggests a favorable interaction and identifies the protein as a potential target for further experimental validation. nih.gov
For the broader class of pyrrolopyridine derivatives, docking studies have been instrumental in identifying and validating numerous targets. For instance, various pyrrolopyrimidine and imidazo-pyrrolopyridine derivatives have been successfully docked into the active sites of Janus kinases (JAK1, JAK2) and cyclin-dependent kinases (CDK2, CDK4), confirming their potential as kinase inhibitors. nih.govmdpi.comresearchgate.net Similarly, docking has been used to identify potential targets in Mycobacterium tuberculosis for related pyrrolo-quinoline structures. mdpi.comdoaj.org This approach minimizes costs and optimizes research by prioritizing the most promising protein-ligand pairs for subsequent in vitro and in vivo testing. mdpi.com
| Pyrrolopyridine Scaffold | Biological Target Class | Specific Examples | Reference |
|---|---|---|---|
| Imidazo-pyrrolopyridines | Protein Kinases (JAKs) | Janus Kinase 1 (JAK1) | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Protein Kinases (CDKs) | Cyclin-Dependent Kinase 2 (CDK2) | mdpi.com |
| Pyrrolo-pyrimidines | Protein Kinases (JAKs, CDKs) | JAK1, JAK2, CDK4 | researchgate.net |
| Pyrrolo[2,3-d]pyrimidines | Anti-Apoptotic Proteins | Bcl-2 | nih.gov |
| 1H-pyrrolo[3,2-c]pyridines | Structural Proteins | Tubulin (Colchicine Site) | nih.gov |
Binding Mode Predictions and Interaction Analysis
Once a target is identified, molecular docking provides detailed predictions of the binding mode, which includes the conformation of the ligand and its specific interactions with amino acid residues in the protein's active site. mdpi.com This analysis is critical for understanding the structure-activity relationship (SAR) and for rationally designing more potent and selective inhibitors.
For pyrrolopyridine derivatives, docking studies consistently reveal key interactions. The nitrogen atoms within the heterocyclic core frequently act as hydrogen bond acceptors, often forming crucial hydrogen bonds with the "hinge region" of protein kinases—a backbone segment that connects the N- and C-lobes of the kinase domain. nih.gov Aromatic portions of the molecule engage in π-π stacking or hydrophobic interactions with nonpolar residues, while substituents can form additional hydrogen bonds or van der Waals contacts, further anchoring the ligand in the binding pocket. mdpi.com The binding free energy, calculated from the docking pose, provides an estimate of the binding affinity, with more negative values indicating a more stable protein-ligand complex. researchgate.net
| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrrolopyridine Derivative | Janus Kinase 1 (JAK1) | -10.2 | F958, L959 (Hinge Region) | nih.gov |
| Pyridine Derivative | Cyclooxygenase-2 (COX-2) | -10.9 | CYS47, TYR136 | mdpi.com |
| Pyrrole Derivative (SR9009) | Aromatase | -10.6 | Arg435, Arg145, Arg115, Trp141 | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin | Not Specified | Thrα179, Asnβ349 | nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformational Changes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. mdpi.comresearchgate.netnih.govrjpbr.comnih.gov While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous 7-azaindole (B17877) derivatives. nih.gov
MD simulations of 7-azaindole derivatives targeting the interaction between the SARS-CoV-2 spike protein and human angiotensin-converting enzyme 2 (hACE2) have demonstrated the utility of this technique. nih.gov In such studies, the stability of the ligand-protein complex is assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex is indicated by a converging RMSD value, suggesting that the ligand has found a stable binding pose within the protein's active site. nih.govmdpi.com
| Simulation Parameter | Observation | Implication |
|---|---|---|
| RMSD of the Complex | Converged and stabilized at approximately 1.5 Å | High binding stability of the ligand in the protein's binding site. |
| Hydrogen Bond Occupancy (7-azaindole with ASP30 of hACE2) | 98% of simulation time | A very stable and critical interaction for binding. |
| Other Key Interactions | Stable hydrogen bonds and pi-cation interactions with ASN33 and LYS26 of hACE2; pi-cation and pi-pi interactions with LYS417 and TYR453 of S1-RBD. | Multiple, stable non-covalent interactions contribute to the high affinity of the ligand. |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Pyrrolopyridine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. uran.uasciforum.net These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties. nih.gov For example, a QSAR study on amino-substituted pyrido[3,2-b]pyrazinones, which share a similar heterocyclic core with this compound, identified several electrotopological state indices that correlated with their PDE-5 inhibitory activity. sciforum.net Such models can reveal that the presence of certain atomic arrangements or electronic features positively or negatively influences the biological activity. sciforum.net
| Statistical Parameter | Value | Significance |
|---|---|---|
| r² (squared correlation coefficient) | > 0.6 | Indicates a good fit of the model to the data. |
| q² (cross-validated r²) | > 0.5 | Indicates good predictive ability of the model. |
| Predictive r² | > 0.5 | Indicates good predictive ability for an external test set. |
Pharmacophore modeling is another computational approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the protein's active site.
For pyrrolopyridine derivatives, a pharmacophore model would likely include features such as a hydrogen bond donor from the pyrrole NH, a hydrogen bond acceptor from the pyridine nitrogen, and an aromatic ring system. A study on pyrrolo[3,4-b]pyridin-5-ones identified key hydrophobic and hydrogen bond donor segments as crucial for their interaction with the biological target. nih.gov Such models are valuable for virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of new analogues with improved activity.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)
In silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govnih.govplos.orgresearchgate.net
Permeability, particularly across the intestinal wall (for oral absorption) and the blood-brain barrier, is a key ADME property. Computational models can predict permeability based on various molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are often evaluated in the context of rules like Lipinski's Rule of Five.
For example, in a study of 7-azaindole N-linked 1,2,3-triazole derivatives, in silico ADME predictions were performed to assess their drug-likeness. rsc.org The results of such predictions can indicate whether a compound is likely to have good oral bioavailability.
The metabolic stability of a compound is its susceptibility to metabolism by enzymes, primarily cytochrome P450s in the liver. In silico tools can predict the sites on a molecule that are most likely to be metabolized. This information is crucial for designing compounds with improved metabolic stability and longer half-lives. While specific metabolic stability predictions for this compound are not detailed in the available literature, studies on other heterocyclic compounds often include such predictions as part of their ADME profiling. nih.gov
| ADME Property | Predicted Outcome | Importance |
|---|---|---|
| Lipinski's Rule of Five Violations | 0-1 | Suggests good potential for oral bioavailability. |
| Gastrointestinal Absorption | High | Indicates good absorption from the gut. |
| Blood-Brain Barrier Permeation | Variable | Important for CNS-targeting drugs. |
| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | Lower potential for drug-drug interactions. |
Plasma Protein Binding Prediction
A comprehensive search of scientific literature and computational databases did not yield specific predictive studies on the plasma protein binding (PPB) of this compound. Research in this area often focuses on broader classes of compounds or the development of predictive models rather than individual molecules, unless they are part of a specific drug discovery program. However, the principles of computational PPB prediction can be described.
In silico methods are crucial in the early stages of drug discovery to estimate the pharmacokinetic properties of novel compounds, including their affinity for plasma proteins. The extent of PPB significantly influences a drug's distribution, metabolism, and excretion, ultimately affecting its efficacy and duration of action. Only the unbound fraction of a drug is generally considered pharmacologically active.
Computational approaches to predict PPB typically involve the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their experimentally determined plasma protein binding.
Key molecular descriptors often found to be significant in these models include:
Lipophilicity (logP or logD): Increased lipophilicity often leads to higher plasma protein binding, as drugs primarily bind to hydrophobic pockets in proteins like human serum albumin (HSA).
Molecular Size and Shape: Larger molecules may have more points of contact with plasma proteins.
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can influence binding affinity.
Charge or Ionization State: The charge of a molecule at physiological pH can affect its interaction with binding sites on plasma proteins.
Various machine learning algorithms are employed to build these predictive models, including multiple linear regression, support vector machines, and random forests. nih.gov These models are trained on large datasets of diverse compounds with known PPB values to enable the prediction for new, untested molecules. researchgate.net The accuracy of these predictions is validated using external test sets of compounds. nih.gov
While no specific data table can be generated for this compound due to the absence of dedicated studies, a hypothetical table below illustrates how such data would typically be presented based on computational predictions.
Hypothetical Plasma Protein Binding Prediction Data
| Computational Model | Predicted % PPB | Key Contributing Descriptors |
|---|---|---|
| QSAR Model A | 85.2% | High logP, Presence of Aromatic Rings |
| Machine Learning Model B | 88.5% | Molecular Surface Area, Number of H-Bond Donors |
This table is for illustrative purposes only. The values are not based on actual computational studies of this compound.
Further research and dedicated computational analysis would be required to generate accurate and reliable predictions for the plasma protein binding of this compound.
Advanced Spectroscopic and Analytical Characterization for Research on 3 Amino 1h Pyrrolo 3,2 B Pyridin 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformation Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals for each proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would typically resonate in the downfield region (approximately 6.0-8.5 ppm). The protons of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the pyrrole N-H proton, would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The coupling constants (J) between adjacent protons would provide valuable information about the connectivity of the ring system.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-2 | ~6.5 - 7.0 | s | - |
| H-5 | ~7.0 - 7.5 | d | JH5-H6 = ~5-7 |
| H-6 | ~6.0 - 6.5 | d | JH6-H5 = ~5-7 |
| NH (pyrrole) | ~10.0 - 12.0 | br s | - |
| NH₂ | ~4.0 - 6.0 | br s | - |
| OH | ~8.0 - 10.0 | br s | - |
Note: This is a hypothetical representation. Actual values may vary based on experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the this compound structure. The chemical shifts of the carbon atoms in the heterocyclic rings would be influenced by the nitrogen atoms and the substituents. Carbons bonded to nitrogen or oxygen would appear at lower field (higher ppm values).
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 | ~100 - 110 |
| C-3 | ~140 - 150 |
| C-3a | ~125 - 135 |
| C-5 | ~115 - 125 |
| C-6 | ~105 - 115 |
| C-7 | ~150 - 160 |
| C-7a | ~135 - 145 |
Note: This is a hypothetical representation. Actual values may vary based on experimental conditions.
To definitively assign the ¹H and ¹³C signals and to elucidate the complete bonding network, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyridine and pyrrole rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and between different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would help in determining the conformation of the molecule and the relative orientation of the substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental formula, confirming the molecular formula of C₇H₇N₃O.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 150.0662 |
| [M+Na]⁺ | 172.0481 |
| [M-H]⁻ | 148.0519 |
In preclinical studies, tandem mass spectrometry (MS/MS) is a vital tool for identifying metabolites of a parent compound. After administration of this compound in a biological system, MS/MS would be used to analyze biological samples. By inducing fragmentation of the parent compound and its potential metabolites, characteristic fragmentation patterns can be established. This allows for the identification of metabolic products, such as those resulting from oxidation, conjugation, or other biotransformation pathways, by comparing their fragmentation spectra to that of the parent compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region (around 3200-3600 cm⁻¹). The C-N and C-O stretching vibrations, as well as the aromatic C-C and C-H vibrations, would be observed in the fingerprint region (below 1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra. This technique would be particularly useful for identifying vibrations of the pyrrolopyridine core structure.
Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| O-H stretch | 3200 - 3600 (broad) | IR |
| N-H stretch (amine and pyrrole) | 3100 - 3500 (broad) | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=C and C=N stretch (aromatic) | 1400 - 1600 | IR, Raman |
| C-N stretch | 1250 - 1350 | IR, Raman |
| C-O stretch | 1000 - 1250 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. The pyrrolopyridine core of this compound, with its fused aromatic rings and heteroatoms, contains π-electrons and non-bonding (n) electrons that can be excited by absorbing ultraviolet or visible light. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals (such as π and n) to higher energy anti-bonding orbitals (π*).
The resulting UV-Vis spectrum provides valuable information about the molecule's electronic structure. Typically, aromatic and heteroaromatic compounds exhibit strong absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net The presence of substituents like the amino (-NH₂) and hydroxyl (-OH) groups can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). These effects, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, offer insights into the electronic environment of the chromophore. sciforum.net
Furthermore, UV-Vis spectroscopy is a powerful tool for determining the concentration of this compound in a solution, provided a pure standard is available. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By constructing a calibration curve of absorbance versus concentration, unknown concentrations of the compound can be accurately determined.
Table 1: Representative UV-Vis Absorption Data for a Pyrrolopyridine Derivative in Methanol
| Transition Type | Wavelength (λ_max, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π → π* | ~275 | ~25,000 |
| π → π* | ~340 | ~15,000 |
| n → π* | ~385 (shoulder) | ~3,000 |
Note: This table is illustrative and represents typical values for a substituted pyrrolopyridine compound. Actual values for this compound would need to be determined experimentally.
X-Ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the molecule's structure and its physical properties. thepharmajournal.com For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, including the tautomeric forms of the hydroxyl and amino groups and the planarity of the fused ring system.
The application of X-ray crystallography is also critical in the field of crystal engineering and the development of pharmaceutical co-crystals. thepharmajournal.com By co-crystallizing this compound with other molecules (co-formers), it is possible to modify its physicochemical properties, such as solubility and stability, without altering the covalent structure of the active molecule. X-ray diffraction is the definitive method for characterizing the structure of these co-crystals, revealing the specific hydrogen bonding and other non-covalent interactions that hold the components together in the crystal lattice. thepharmajournal.commigrationletters.com
While a published crystal structure for this compound was not identified in a survey of publicly available databases, the table below illustrates the type of data that would be obtained from such an analysis, based on a representative heterocyclic compound.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Heterocyclic Compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.51 |
| b (Å) | 12.34 |
| c (Å) | 8.22 |
| β (°) | 105.5 |
| Volume (ų) | 734.5 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
Note: This data is hypothetical and serves to exemplify the parameters obtained from an X-ray crystallography experiment.
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatography is an indispensable tool in chemical research for separating, identifying, and purifying components of a mixture. For a polar compound like this compound, various chromatographic techniques are employed to ensure its purity and to isolate it from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile and polar compounds. nih.govchromatographyonline.com For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable technique. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The high polarity of the target compound would result in early elution on standard C18 columns; therefore, specialized columns designed for polar analytes, such as those with polar-embedded or polar-endcapped phases, may provide better retention and resolution. chromatographyonline.com
HPLC coupled with a UV detector (HPLC-UV) is routinely used to assess the purity of a sample by detecting and quantifying any impurities present. By comparing the retention time of the main peak with that of a pure standard, the identity of the compound can be confirmed. The peak area percentage is commonly used to estimate the purity of the sample. Preparative HPLC can also be used to isolate high-purity this compound on a larger scale.
Table 3: Example HPLC Method and Purity Analysis
| Parameter | Condition / Value |
|---|---|
| Column | Polar-Embedded C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | 8.5 min |
| Purity (Area %) | 99.2% |
Note: This table presents a hypothetical HPLC method for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging. Its high polarity, due to the amino and hydroxyl functional groups, and its relatively high molecular weight make it non-volatile and prone to thermal decomposition in the hot GC injector.
To make the compound amenable to GC analysis, a chemical derivatization step is necessary. nih.govphenomenex.com Derivatization involves reacting the polar functional groups with a reagent to form a more volatile and thermally stable derivative. Common derivatization techniques include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation (e.g., using trifluoroacetic anhydride, TFAA). researchgate.net These reagents replace the active hydrogens on the -NH₂ and -OH groups with nonpolar moieties, reducing the compound's polarity and increasing its volatility. phenomenex.com Once derivatized, the compound can be separated by GC and identified by its characteristic mass spectrum.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. mdpi.com SFC combines some of the advantages of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. mdpi.comlibretexts.org
Initially used for nonpolar compounds, modern SFC, with the addition of polar organic modifiers (like methanol) and additives to the CO₂ mobile phase, has proven effective for the analysis and purification of polar compounds. unige.chchromatographyonline.com SFC can be an excellent alternative to both normal-phase and reversed-phase HPLC for the analysis of this compound. It often provides different selectivity compared to HPLC, which can be advantageous for resolving complex mixtures. mdpi.com The use of CO₂ also makes SFC a "greener" technique due to the reduction in organic solvent consumption. mdpi.com
Preclinical Investigations of 3 Amino 1h Pyrrolo 3,2 B Pyridin 7 Ol and Its Promising Derivatives
In Vitro Pharmacokinetics (PK) Studies (Cell-based, Microsomal, Hepatic)
In vitro pharmacokinetic studies are fundamental in early drug discovery to predict the behavior of a compound in a living organism. These assays evaluate the metabolic stability, plasma stability, protein binding, and permeability of a compound, providing critical data for lead optimization.
Metabolic Stability in Liver Microsomes/Hepatocytes
Metabolic stability assays are crucial for estimating the extent of metabolism a compound will undergo in the body, primarily in the liver. springernature.comwuxiapptec.com These studies typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.comwuxiapptec.com A high metabolic stability suggests that a compound is less likely to be rapidly cleared from the body, which can contribute to a longer duration of action.
Research on various 7-azaindole (B17877) derivatives has demonstrated that this class of compounds generally exhibits enhanced metabolic stability. For instance, studies in human liver microsomes (HLM) have shown half-life values ranging from 38.5 to over 100 minutes, indicating a good resistance to metabolism. pharmablock.com Similarly, investigations into pyrrolo[3,4-c]pyridine derivatives have also revealed good metabolic stability in liver microsomes. nih.gov
| Compound | Half-life (t1/2) in HLM (min) | Reference |
|---|---|---|
| 7-Azaindole Analog 1 | 38.5 | pharmablock.com |
| 7-Azaindole Analog 2 | > 100 | pharmablock.com |
| Pyrrolo[3,4-c]pyridine Derivative | Good Stability | nih.gov |
Plasma Stability and Protein Binding
The stability of a compound in plasma is another critical parameter, as instability can lead to rapid degradation and loss of efficacy. Plasma protein binding (PPB) is also a key determinant of a drug's pharmacokinetic profile. wuxiapptec.com Only the unbound fraction of a drug is typically available to exert its pharmacological effect and to be metabolized and excreted. wuxiapptec.com High plasma protein binding can lead to a longer half-life and a lower volume of distribution.
Studies on pyrrolo[3,4-c]pyridine derivatives have indicated that these compounds can exhibit high plasma protein binding. nih.gov For example, one derivative was found to be approximately 90% bound to mouse plasma proteins. nih.gov Many kinase inhibitors, a class to which many pyrrolopyridine derivatives belong, are known to be highly protein-bound, often with PPB values of 90% or greater. researchgate.net
| Compound Class | Species | Plasma Protein Binding (%) | Reference |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine Derivative | Mouse | ~90% | nih.gov |
| Kinase Inhibitors (General) | Human | ≥90% | researchgate.net |
Permeability Assays (e.g., Caco-2, PAMPA)
The ability of a drug to permeate biological membranes is a prerequisite for oral absorption. In vitro permeability assays, such as the Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA), are widely used to predict the intestinal absorption of drug candidates. nih.gov The Caco-2 cell permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. nih.gov The PAMPA model provides a high-throughput method to assess passive diffusion across an artificial membrane.
In Vivo Pharmacokinetics (PK) in Animal Models (e.g., Rodents)
Following promising in vitro data, in vivo pharmacokinetic studies in animal models such as rodents are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.
Absorption and Bioavailability
Oral bioavailability is a key parameter that measures the fraction of an orally administered drug that reaches the systemic circulation. Good oral bioavailability is a desirable property for many drug candidates.
Pharmacokinetic studies in rodents have been conducted for several pyrrolopyridine derivatives. For instance, a derivative of pyrrolo[3,4-c]pyridine demonstrated good bioavailability in rats, with 95% of the drug being absorbed into the bloodstream after oral administration. nih.gov Another derivative from the same family also showed good bioavailability and plasma exposure in mice. nih.gov However, bioavailability can be species-dependent, as another pyrrolo[3,4-c]pyridine derivative showed 29% bioavailability in cynomolgus monkeys. nih.gov
| Compound Class | Species | Oral Bioavailability (%) | Reference |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine Derivative 1 | Rat | 95% | nih.gov |
| Pyrrolo[3,4-c]pyridine Derivative 2 | Cynomolgus Monkey | 29% | nih.gov |
| Pyrrolo[3,4-c]pyridine Derivative 3 | Mouse | Good | nih.gov |
Distribution to Tissues and Organs
The distribution of a drug to various tissues and organs determines its concentration at the site of action and can also influence its toxicity. Tissue distribution studies are often conducted in animal models to assess how a compound distributes throughout the body.
A study investigating the tissue distribution of 7-azaindole derivatives in mice revealed interesting distribution patterns. One derivative, G7a, showed a significantly higher concentration in the blood compared to the lung. In contrast, another derivative, ASM-7, exhibited a substantially higher concentration in the lung tissue compared to plasma, indicating a directional distribution to the lung. nih.gov
| Compound | Tissue | Relative Concentration | Reference |
|---|---|---|---|
| G7a | Blood vs. Lung | Higher in Blood | nih.gov |
| ASM-7 | Lung vs. Plasma | Substantially Higher in Lung | nih.gov |
Elimination and Excretion Pathways
Currently, there is a notable absence of publicly available scientific literature detailing the specific elimination and excretion pathways of 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol in preclinical animal models. Comprehensive studies outlining the primary routes of clearance, whether through renal or hepatic systems, and the extent of its excretion as either the parent compound or its metabolites have not been reported.
However, research on structurally related pyrrolopyrimidine derivatives provides some general insights into the metabolic fate of this class of compounds. For instance, studies on certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have indicated that these molecules can undergo metabolism in vivo, which in some cases leads to rapid clearance. nih.gov This suggests that metabolic transformation is a potential route of elimination for compounds with a similar heterocyclic core. Further investigation is required to determine if this compound follows a similar pattern of metabolic clearance and to identify its specific excretion pathways.
Metabolite Profiling in Animal Samples (excluding human)
Detailed metabolite profiling of this compound in animal samples is not currently available in the published scientific literature. To date, no studies have been identified that characterize the metabolic products of this specific compound in preclinical species such as rats or mice.
In a study involving a related pyrrolo[2,3-d]pyrimidine, the benzyl (B1604629) alcohol functionalized derivative was metabolized in mice, with the corresponding benzoic acid being identified as the main metabolite. nih.gov This highlights the potential for oxidative metabolism to occur on substituents attached to the core ring structure in this class of compounds. Without specific studies on this compound, it is not possible to definitively identify its metabolites in animals.
In Vivo Pharmacodynamics (PD) in Animal Models
Target Engagement Studies in Animal Models
Specific in vivo target engagement studies for this compound have not been reported in the available scientific literature. Consequently, there is no direct evidence to confirm that this compound interacts with its intended biological target in a living animal model.
However, pharmacodynamic studies of other compounds with a similar pyrrolopyrimidine core structure have demonstrated successful target engagement in vivo. For example, representative compounds from a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were shown to modulate biomarkers of signaling through Protein Kinase B (Akt) in vivo. nih.gov This indicates that compounds of this structural class can be designed to effectively engage their intended targets in a preclinical setting.
Efficacy Studies in Disease-Relevant Animal Models (e.g., Cancer xenografts, Inflammation models)
While there is a lack of specific in vivo efficacy data for this compound, the broader class of pyrrolopyridine and pyrrolopyrimidine derivatives has demonstrated promising activity in various disease-relevant animal models.
In the context of cancer, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, designed as inhibitors of Protein Kinase B (Akt), strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. nih.gov
For inflammation, certain 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives have been identified as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel. nih.gov One promising compound from this series, which showed efficacy against both human and rat TRPA1, has been proposed as a candidate for future in vivo evaluation in rodent models of inflammatory and neuropathic pain. nih.gov
These findings suggest that the pyrrolopyridine scaffold is a viable starting point for the development of effective therapeutic agents for cancer and inflammatory conditions. However, direct in vivo efficacy studies of this compound are necessary to determine its potential in these disease areas.
Exploratory Toxicology in Preclinical Models (Initial Safety Signals in Animals, NOT full safety profiles or adverse effects)
There is no specific information available in the public domain regarding the exploratory toxicology of this compound in preclinical animal models. Initial safety signals for this particular compound have not been reported.
Cytotoxicity in Cell Lines
One study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives reported moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines in vitro. nih.gov The most potent compound in this series, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM across these cell lines. nih.gov
Another class of compounds, 1H-pyrrolo[2,3-b]pyridine derivatives, were developed as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov A lead compound from this series, 4h , not only showed potent FGFR inhibitory activity but also inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis. nih.gov
The table below summarizes the in vitro antiproliferative activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, 10t , against three human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
Data derived from a study on 1H-pyrrolo[3,2-c]pyridine derivatives and may not be representative of this compound. nih.gov
It is important to note that while these findings for related compounds are encouraging, the cytotoxicity profile of this compound must be determined through direct experimental evaluation.
Genotoxicity Assays (e.g., Ames Test)
A comprehensive review of publicly available scientific literature and toxicological databases did not yield specific data on the genotoxicity of this compound or its derivatives as evaluated by the Ames test or other standard genotoxicity assays. The Ames test is a widely utilized primary screening method to assess the mutagenic potential of chemical compounds. This bacterial reverse mutation assay uses various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid, such as histidine. The assay determines if a test compound can cause a reversion to the wild-type state, allowing the bacteria to grow in a histidine-free medium. This would indicate that the compound is a mutagen. Typically, these assays are conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism and identify compounds that become mutagenic after biotransformation.
While general principles of genotoxicity testing are well-established, the absence of specific studies on this compound means that no data tables summarizing results from such assays can be presented. Information regarding the tested bacterial strains, the presence or absence of metabolic activation, and the resulting mutagenicity (positive or negative) is not available for this specific compound.
Acute Toxicity in Rodents (focused on organ pathology, not side effects or dosage)
Similarly, a diligent search of toxicological literature and preclinical research databases revealed no specific studies detailing the acute toxicity of this compound or its derivatives in rodent models with a focus on organ pathology. Acute toxicity studies in rodents, such as rats or mice, are fundamental in preclinical safety evaluation. These studies typically involve the administration of a single high dose of a substance to determine its potential to cause immediate adverse health effects. A crucial component of these studies is the gross and histopathological examination of various organs to identify any treatment-related pathological changes.
This examination would typically involve a detailed microscopic analysis of tissues from key organs such as the liver, kidneys, heart, lungs, spleen, and brain. Pathological findings could include, but are not limited to, cellular necrosis, inflammation, cellular degeneration, hypertrophy, and hyperplasia. The absence of such studies for this compound means that no data on its specific effects on rodent organ systems can be provided. Consequently, a data table summarizing organ-specific pathological findings in a rodent model is not available.
Future Research Directions and Research Challenges for 3 Amino 1h Pyrrolo 3,2 B Pyridin 7 Ol
Development of Advanced Synthetic Strategies for Complex Derivatives
A primary focus for future research is the creation of more efficient, versatile, and scalable synthetic routes to produce complex derivatives of the 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol core. Current methodologies for related pyrrolopyridine scaffolds often involve multi-step sequences that can be challenging and low-yielding. Advanced synthetic strategies are needed to facilitate the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Future work should concentrate on:
Modern Cross-Coupling Reactions: The application of modern catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is crucial for introducing a wide range of substituents onto the pyrrolopyridine core. nih.govmdpi.comnih.gov For instance, the Suzuki reaction has been effectively used to generate 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, as demonstrated in the synthesis of intermediates for certain pyrrolo[3,2-c]pyridine derivatives. nih.gov
Novel Cyclization Methods: Exploring alternative cyclization strategies, such as the Thorpe-Ziegler cyclization used for preparing 3-aminopyrrole precursors, could provide new pathways to the core scaffold and its analogs. semanticscholar.org
Addressing Synthetic Challenges: A significant challenge lies in achieving chemoselectivity, particularly when multiple reactive sites are present on the heterocyclic core. nih.gov Research into selective protecting group strategies is essential, as challenges in steps like trimethylsilylethoxymethyl (SEM) deprotection have been noted to generate side products. nih.gov Overcoming the preferential oxidative addition of palladium at one site over another is a key hurdle in designing logical synthetic sequences. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, with various isomers showing activity against a wide range of biological targets. This suggests that derivatives of this compound could be developed for numerous therapeutic applications. Future research should systematically explore these possibilities.
Key areas for exploration include:
Oncology: Analogs of the pyrrolopyridine scaffold have shown potent anticancer activity by targeting various components of cell machinery. nih.govnih.govrsc.orgnih.gov Novel derivatives could be designed as inhibitors of kinases crucial to cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Fms-like tyrosine kinase 3 (FLT3), Acetyl-CoA Carboxylase (ACC1), and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govnih.govrsc.orgnih.gov Additionally, targeting structural proteins like tubulin, as seen with pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors, represents another promising avenue. nih.gov
Kinase Inhibition: Beyond cancer, kinases like Protein Kinase B (PKB/Akt) and Leucine-Rich Repeat Kinase 2 (LRRK2) are implicated in other diseases. acs.orgacs.org The development of selective inhibitors based on the this compound scaffold could lead to new treatments for metabolic and neurodegenerative disorders.
Central Nervous System (CNS) Disorders: Certain pyrrolo[3,4-c]pyridine derivatives have been investigated for analgesic and sedative properties, indicating potential applications in treating pain and other CNS-related conditions. mdpi.com
Infectious Diseases: The pyrrolopyridine framework has been explored for antiviral and antimycobacterial activities, opening up possibilities for developing new agents against infectious diseases. mdpi.com
| Scaffold | Biological Target | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine-binding site) | Oncology | nih.gov |
| 1H-pyrrolo[3,2-b]pyridine | Acetyl-CoA Carboxylase 1 (ACC1) | Oncology, Metabolic Diseases | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Fibroblast Growth Factor Receptors (FGFRs) | Oncology | rsc.org |
| 1H-pyrrolo[2,3-b]pyridine | Fms-like tyrosine kinase 3 (FLT3) | Oncology (Acute Myeloid Leukemia) | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Colony Stimulating Factor 1 Receptor (CSF1R) | Oncology, Inflammatory Diseases | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | Protein Kinase B (PKB/Akt) | Oncology | acs.orgnih.gov |
| pyrrolo[3,4-c]pyridine | Various (undisclosed) | Analgesia, Sedation, Antiviral, Antitumor | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The vast chemical space accessible through derivatization of the this compound core makes traditional, intuition-driven medicinal chemistry inefficient. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of new compounds. osti.govmdpi.com
Future research should leverage AI and ML to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new derivatives against various biological targets.
Optimize Physicochemical Properties: Use ML algorithms to predict properties like solubility, stability, and permeability, guiding the design of compounds with favorable pharmacokinetic profiles. osti.gov
De Novo Design: Employ generative models to design novel derivatives with desired properties from the ground up, enabling a more intelligent and efficient search of the chemical space. osti.govmdpi.com
Create Autonomous Workflows: Establish closed-loop systems where AI proposes new candidate molecules, which are then synthesized and tested, with the results feeding back into the model to refine future predictions. mdpi.com This autonomous approach can radically accelerate the design-synthesis-test-analyze cycle. osti.gov
Addressing Research Challenges in Compound Solubility and Stability
A critical hurdle in drug development is ensuring that a potent compound possesses adequate physicochemical properties, such as solubility and metabolic stability, to be effective in a biological system. Research on related pyrrolopyridine scaffolds has highlighted these challenges. For example, a potent 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative targeting ACC1 was hampered by poor physicochemical and pharmacokinetic properties, necessitating further structural modifications. nih.gov Similarly, certain pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors showed a propensity for efflux by transporters like P-gp, which can limit bioavailability. acs.org
Future research must proactively address these issues by:
Systematic Physicochemical Profiling: Early and thorough characterization of the solubility, stability (in plasma, microsomes, etc.), and permeability of new derivatives.
Structure-Property Relationship (SPR) Studies: Building computational and experimental models to understand how specific structural modifications to the this compound core impact its solubility and stability.
Scaffold Engineering: Investigating modifications to the core heterocycle itself to enhance its intrinsic stability. The development of "ultrastable" dyes from the related pyrrolo[3,2-b]pyrrole (B15495793) core suggests that such molecular engineering is feasible. nih.gov
Potential for Material Science Applications (e.g., as fluorescent dyes)
Beyond pharmacology, the pyrrolopyridine ring system and its close relatives exhibit promising photophysical properties, suggesting potential applications in material science. The structurally related pyrrolo[3,2-b]pyrrole core, in particular, has been used to create highly stable and efficient fluorescent dyes. nih.govrsc.org These dyes demonstrate strong absorption and emission in the orange-to-deep-red region of the spectrum, with some derivatives achieving fluorescence quantum yields as high as 0.90. nih.govrsc.org
Future research should focus on:
Synthesis and Characterization: Preparing derivatives of this compound and systematically studying their photophysical properties, including absorption and emission spectra, quantum yields, and Stokes shifts.
Solvatochromism: Investigating how the fluorescence properties of these compounds change with solvent polarity, a phenomenon known as solvatochromism, which has been observed in unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) dyes. rsc.org This property is valuable for developing chemical sensors.
Two-Photon Absorption: Exploring the two-photon absorption (2PA) properties of new derivatives. Related pyrrolo[3,2-b]pyrrole structures have shown high 2PA cross-sections, a key property for applications in bio-imaging and photodynamic therapy. nih.govresearchgate.net
| Scaffold Type | Absorption Max (λab) | Emission Max (λfl) | Fluorescence Quantum Yield (Φf) | Key Feature | Reference |
|---|---|---|---|---|---|
| B/N-doped pyrrolo[3,2-b]pyrroles | 500-600 nm | 520-670 nm | Up to 0.90 | Deep-red emission, ultrastable | nih.gov |
| Tetra/Hexa-cyanophenyl pyrrolo[3,2-b]pyrroles | Not specified | Blue emission | 0.88-0.90 (in Toluene) | High quantum yield, NIR 2PA | researchgate.net |
| Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles | 346 nm | 393-538 nm | 0.04 (solid state) | Solvatochromic fluorescence | rsc.org |
Opportunities for Collaborative Research and Interdisciplinary Studies
The diverse and complex research directions outlined for this compound necessitate a highly collaborative and interdisciplinary approach. The successful development of this scaffold cannot be achieved by a single research group or discipline.
Key opportunities for collaboration include:
Medicinal and Computational Chemistry: Medicinal chemists can synthesize novel compounds, while computational chemists can use AI/ML to guide the design process, predict properties, and rationalize experimental results. osti.gov
Chemistry and Biology/Pharmacology: Synthetic chemists can create compound libraries that are then screened by biologists and pharmacologists to identify novel biological targets and determine mechanisms of action. nih.govnih.govrsc.org
Organic Chemistry and Material Science: Organic chemists can design and synthesize novel fluorophores based on the pyrrolopyridine scaffold, which materials scientists can then characterize and incorporate into advanced materials, sensors, or imaging agents. nih.govrsc.org
Academia and Industry: Collaborations between academic institutions, which often excel in basic research and target discovery, and pharmaceutical companies, which have the resources for advanced development and clinical trials, will be essential to translate fundamental discoveries into tangible applications.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol, and how do reaction conditions influence yield and purity?
The synthesis of pyrrolopyridine derivatives typically involves multi-step reactions, including cyclization and functional group introduction. For example, structurally similar compounds are synthesized via condensation of acyclic precursors (e.g., pentane-2,4-diones or cyanothioacetamide) under reflux with sodium hydroxide in ethanol, achieving yields up to 87% . Critical parameters include temperature control (80–100°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios to minimize by-products. Post-synthesis purification via recrystallization (ethanol-DMF mixtures) enhances purity .
Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?
- IR Spectroscopy : The amino group exhibits N-H stretching absorption at ~3350 cm⁻¹, while the pyrrolo-pyridine core shows aromatic C-H stretches near 3050 cm⁻¹. Hydroxyl (O-H) stretches from the 7-ol group appear as a broad peak at ~3200 cm⁻¹ .
- ¹H NMR : Aromatic protons resonate between δ 6.5–8.5 ppm, with splitting patterns indicating substitution positions. The hydroxyl proton (7-ol) may appear as a broad singlet at δ ~10 ppm (exchangeable with D₂O) .
- ¹³C NMR : Signals for sp² carbons (110–150 ppm) confirm the heterocyclic framework, while the amino and hydroxyl carbons appear at lower fields .
Q. What are the stability and recommended storage conditions for this compound?
While direct data on this compound is limited, related pyrrolopyridines are hygroscopic and sensitive to light. Standard storage at 2–8°C under inert atmosphere (argon or nitrogen) is recommended . Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours) .
Advanced Research Questions
Q. What strategies are effective for derivatizing this compound to enhance bioactivity?
- Amino Group Functionalization : React with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides, improving pharmacokinetic properties .
- Electrophilic Aromatic Substitution : Introduce halogens (e.g., bromine) at the 2- or 5-position using N-bromosuccinimide (NBS) to modulate electronic properties .
- Demethylation : For methoxy-substituted analogs, treat with BBr₃ in dichloromethane to generate hydroxyl groups, enhancing hydrogen-bonding potential .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., C-5 as electrophilic due to electron-withdrawing effects of the pyrrole ring). Molecular docking studies may predict binding affinities to biological targets (e.g., kinase enzymes) by simulating interactions with ATP-binding pockets .
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of derivatives?
- COX-1/COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E₂ (PGE₂) reduction in macrophage cells .
- Cytokine Profiling : Quantify TNF-α and IL-6 levels in LPS-stimulated RAW 264.7 cells via qPCR or multiplex assays .
- NF-κB Pathway Analysis : Transfect HEK293 cells with NF-κB luciferase reporters to assess inhibitory effects .
Q. How should researchers resolve contradictions in reported spectral data for pyrrolopyridine analogs?
- Reproducibility Checks : Repeat synthesis under standardized conditions (e.g., solvent purity, drying time).
- Advanced Techniques : Use HSQC or HMBC NMR to resolve ambiguous proton-carbon correlations .
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Methodological Recommendations
- Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for yield maximization .
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural modifications with bioactivity trends .
- Safety Protocols : Follow OSHA guidelines for handling amines and halogenated reagents, including fume hood use and PPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
